Peptide Versus Small Molecule Scaffold: Keap1-Nrf2-IN-16 vs. Small Molecule Inhibitors (ML334, R16)
Keap1-Nrf2-IN-16 is a 14-mer peptide derived from the Nrf2 Neh2 domain, whereas ML334 (LH601A) and R16 (NSC29869) are synthetic small molecules [1]. The molecular weight of Keap1-Nrf2-IN-16 is 1631.78 g/mol, compared to 442.53 g/mol for R16 . The peptide nature of Keap1-Nrf2-IN-16 confers a distinct binding mode that mimics the natural Nrf2 ETGE motif interaction with Keap1, potentially offering higher target specificity compared to small molecule inhibitors that may engage in non-specific hydrophobic interactions .
| Evidence Dimension | Molecular Class and Mechanism |
|---|---|
| Target Compound Data | 14-mer peptide (C73H114N16O26, MW 1631.78), derived from Neh2 domain; contains DxETGE motif |
| Comparator Or Baseline | ML334: Small molecule (MW ~426.5); R16: Small molecule (C22H26N4O4S, MW 442.53) |
| Quantified Difference | Keap1-Nrf2-IN-16 is a peptide (MW >3x larger than R16); binding mode mimics natural Nrf2 ETGE motif |
| Conditions | Structural and sequence analysis based on disclosed chemical information |
Why This Matters
Peptide inhibitors may offer higher target specificity and lower off-target effects compared to small molecules, which is critical for mechanistic studies requiring precise pathway modulation.
- [1] PubMed. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay (ML334). PMID: 24035904. View Source
